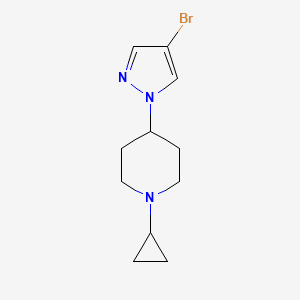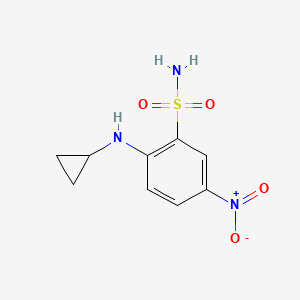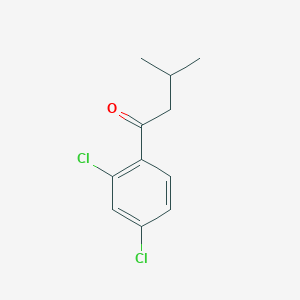![molecular formula C14H18O2 B8691787 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE](/img/structure/B8691787.png)
2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE: is an organic compound that features a cyclohexanone ring substituted with a 3-methoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE typically involves the alkylation of cyclohexanone with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
作用机制
The mechanism of action of 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy group and the cyclohexanone ring play crucial roles in its binding affinity and specificity.
相似化合物的比较
2-(3-Methoxyphenyl)-cyclohexanone: Similar structure but lacks the benzyl group.
2-(4-Methoxybenzyl)-cyclohexanone: Similar structure but with a methoxy group at the para position.
2-(3-Methoxybenzyl)-cyclopentanone: Similar structure but with a cyclopentanone ring instead of cyclohexanone.
Uniqueness: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE is unique due to the presence of both the methoxybenzyl group and the cyclohexanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,10,12H,2-3,6,8-9H2,1H3 |
InChI 键 |
KFTYDTJYPQAGHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CC2CCCCC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
![4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione](/img/structure/B8691779.png)



